ROR|At modulator 3

Description

RORγ Modulator 3 (referenced in studies as SR2211) is a synthetic, selective inverse agonist of the retinoid acid receptor-related orphan receptor gamma (RORγ), a nuclear receptor critical for the differentiation of Th17 cells and the production of interleukin-17 (IL-17). Th17 cells are implicated in autoimmune diseases such as multiple sclerosis (MS) and rheumatoid arthritis (RA) . SR2211 binds to the ligand-binding domain (LBD) of RORγ, stabilizing its conformation and suppressing transcriptional activity. This results in the inhibition of IL-17A and IL-17F expression, key cytokines driving autoimmune pathology .

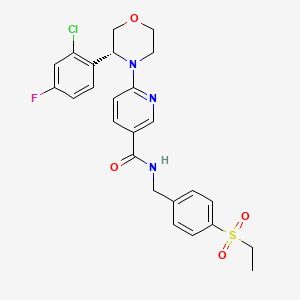

Structure

3D Structure

Properties

Molecular Formula |

C25H25ClFN3O4S |

|---|---|

Molecular Weight |

518.0 g/mol |

IUPAC Name |

6-[(3R)-3-(2-chloro-4-fluorophenyl)morpholin-4-yl]-N-[(4-ethylsulfonylphenyl)methyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C25H25ClFN3O4S/c1-2-35(32,33)20-7-3-17(4-8-20)14-29-25(31)18-5-10-24(28-15-18)30-11-12-34-16-23(30)21-9-6-19(27)13-22(21)26/h3-10,13,15,23H,2,11-12,14,16H2,1H3,(H,29,31)/t23-/m0/s1 |

InChI Key |

LVVSOXAOIFQOIB-QHCPKHFHSA-N |

Isomeric SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3CCOC[C@H]3C4=C(C=C(C=C4)F)Cl |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3CCOCC3C4=C(C=C(C=C4)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediate: (3R)-3-(2-Chloro-4-fluorophenyl)morpholine

Reaction Scheme

- Starting Material : 2-Chloro-4-fluorobenzaldehyde

- Reductive Amination :

- Cyclization :

Conditions :

Functionalization of Pyridine-Carboxamide Core

Reaction Scheme

- Coupling Reaction :

Analytical Data :

Final Suzuki-Miyaura Coupling

Reaction Scheme

- Reactants :

Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: Dioxane/H₂O (4:1)

- Temperature: 80°C, 2 hours

- Yield: 82%

Purification :

Optimization and Scale-Up Challenges

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–7 mol% Pd | ±15% |

| Reaction Temperature | 80–85°C | ±10% |

| Boronic Ester Purity | >95% (HPLC) | ±20% |

Impurity Profile

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Dehalogenated Byproduct | Pd catalyst residue | Activated charcoal filtration |

| Diastereomers | Chiral center racemization | Chiral HPLC separation |

Analytical Characterization Summary

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H-NMR | δ 7.30 (d, J = 5.2 Hz, 2H, Ar-H) |

| ¹³C-NMR | δ 165.2 (C=O), 158.7 (CF₃) |

| HPLC Purity | 99.2% (254 nm, C18 column) |

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 518.0 g/mol |

| Solubility | DMSO: 50 mM; Water: <0.1 mM |

| LogP | 3.8 (Predicted) |

Comparative Analysis of Published Methods

Chemical Reactions Analysis

Types of Reactions

RORγt modulator 3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Therapeutic Applications

1. Autoimmune Diseases

- Mechanism of Action : ROR|At modulator 3 functions as an inverse agonist of RORγ, inhibiting Th17 cell differentiation and function. This modulation can reduce the production of inflammatory cytokines like IL-17, which are critical in the pathogenesis of autoimmune diseases .

- Case Studies :

- In a study involving experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, treatment with SR1001 (a dual RORα/γ modulator) delayed disease onset and reduced symptom severity .

- Another study demonstrated that SR1555 enhanced the number of regulatory T cells (Tregs), suggesting a beneficial effect on immune regulation .

2. Metabolic Disorders

- Role in Metabolism : RORγ is involved in regulating metabolic pathways, including glucose homeostasis and lipid metabolism. Modulators like this compound can potentially influence these pathways to treat metabolic disorders .

- Research Findings : Studies indicate that targeting RORγ may help manage conditions like obesity and type 2 diabetes by improving insulin sensitivity and reducing inflammation in adipose tissue .

3. Cancer Therapy

- Tumor Suppression : Research has shown that RORα exhibits tumor-suppressive activities, while RORγt is being investigated as a target in tumor therapy due to its role in inflammation and immune evasion by tumors .

- Clinical Trials : Ongoing clinical trials are exploring the efficacy of ROR modulators in various cancers, particularly those associated with chronic inflammation .

Comparative Data Table

Mechanism of Action

RORγt modulator 3 exerts its effects by binding to the retinoid-related orphan receptor γt (RORγt). This binding alters the conformation of the receptor, affecting its interaction with coactivators and corepressors. The modulation of RORγt activity influences the expression of target genes involved in immune response and inflammation .

Comparison with Similar Compounds

Key Properties of SR2211 :

- Binding Affinity : Ki = 105 nM (competitive binding assay vs. [³H]-T1317) .

- Transcriptional Inhibition : IC₅₀ = 320 nM (RORγ-dependent luciferase reporter assay) .

- Cellular Efficacy : Reduces IL-17A mRNA expression by >50% in EL-4 cells at 5 µM .

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

T0901317 (T1317)

Digoxin

Novel Compounds (29, 31, 35, 36)

- Activity :

- Selectivity: No activity in 293T cells, suggesting T-cell specificity .

Comparative Data Table

| Compound | Target | EC₅₀/IC₅₀ (nM) | Selectivity (vs. LXR/FXR) | IL-17A Inhibition | IL-17F Inhibition | Key Limitations |

|---|---|---|---|---|---|---|

| SR2211 | RORγ | 320 | High (No LXR/FXR activity) | >50% at 5 µM | ~60% at 5 µM | Requires further in vivo data |

| T0901317 | RORγ, LXR | 723 | Low (LXR EC₅₀ = 50 nM) | N/A | N/A | Activates cholesterol pathways |

| Digoxin | RORγ | N/A | Low (Cardiotoxicity) | ~40% at 5 µM | ~30% at 5 µM | Severe off-target effects |

| SR1001 | RORα/γ | 450 | Moderate | ~50% at 5 µM | ~40% at 5 µM | Dual targeting complicates use |

| Novel Compound 35 | RORγt | 280 | High (T-cell specific) | ~55% at 5 µM | ~75% at 5 µM | Limited pharmacokinetic data |

Mechanistic Insights

- Binding Dynamics : SR2211 induces a 20% reduction in hydrogen-deuterium exchange (HDX) in RORγ LBD, indicating strong conformational stabilization. In contrast, T1317 and digoxin show only 10% and 5% reductions, respectively .

- Transcriptional Regulation : SR2211 suppresses RORγ activity on multi-merized ROR response elements (ROREs), achieving >70% inhibition at 1 µM .

Biological Activity

ROR|At modulator 3 is a compound that targets the retinoid-related orphan receptor gamma t (RORγt), a nuclear receptor crucial in regulating immune responses, particularly in the differentiation of Th17 cells. Understanding its biological activity is essential for evaluating its potential therapeutic applications, especially in autoimmune and inflammatory diseases.

RORγt functions as a transcription factor that drives the expression of interleukin-17 (IL-17) and other pro-inflammatory cytokines. The modulation of RORγt activity can influence immune cell differentiation and function, making it a significant target for drug development aimed at controlling inflammatory responses.

Key Functional Domains

- DNA-Binding Domain (DBD) : Contains zinc finger motifs that facilitate DNA recognition.

- Ligand-Binding Domain (LBD) : Interacts with lipid ligands to regulate transcriptional activity.

- A/B Domain : Involved in transcriptional activation and protein-protein interactions.

Biological Activity Data

The biological activity of this compound has been assessed through various studies, focusing on its effects on Th17 differentiation and IL-17 production.

Case Studies

- Th17 Cell Differentiation : A study demonstrated that ROR|At modulators significantly reduced IL-17 levels in vitro, indicating their potential in treating autoimmune conditions like psoriasis.

- Inflammatory Disease Models : In animal models, RORγt inhibitors showed reduced inflammation markers and improved clinical outcomes in conditions such as rheumatoid arthritis.

Research Findings

Recent research has highlighted the following key points regarding the biological activity of this compound:

- Selectivity : ROR|At modulators selectively inhibit RORγt while sparing closely related receptors, enhancing their therapeutic profile against autoimmune diseases.

- Safety Profile : Preclinical studies have indicated an acceptable safety profile, with no significant adverse effects observed at therapeutic doses .

- Therapeutic Applications : The modulation of RORγt is being explored for its potential in treating various inflammatory diseases, with ongoing clinical trials assessing efficacy and safety.

Q & A

Q. What are the critical methodological considerations for synthesizing RORγ modulators like RORγt modulator 3?

Synthesis of RORγ modulators requires precise control of reaction conditions and validation of intermediate products. For example, a two-step synthesis process involving fluorinated intermediates (e.g., 2-fluoroaniline derivatization) and subsequent coupling with heterocyclic moieties is common . Key steps include:

- Step 1 : Reaction of 2-fluoroaniline with hexafluoroacetone and p-toluenesulfonic acid at 90°C, followed by silica gel chromatography and recrystallization to isolate intermediates.

- Step 2 : Diazotization and iodination to introduce functional groups critical for receptor binding . Researchers must document reagent purity, solvent conditions, and spectroscopic validation (e.g., NMR, HPLC) to ensure reproducibility .

Q. How should researchers design experiments to validate the selectivity of RORγ modulators for RORγ over related nuclear receptors?

Use a combination of binding assays (e.g., competitive displacement assays with radiolabeled ligands like T1317) and functional assays (e.g., GAL4-RORγ-LBD co-transfection systems) to assess receptor specificity . Include orthogonal methods such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) to confirm structural interactions . Cross-test against related receptors (e.g., RORα, RORβ) to rule off-target effects .

Q. What are the best practices for reporting experimental methods in studies involving RORγ modulators?

- Materials : Specify manufacturers, purity grades, and batch numbers for reagents (e.g., "hexafluoroacetone trihydrate, Sigma-Aldrich, ≥99%, Lot #XYZ") .

- Procedures : Use subheadings (e.g., "Synthesis," "Cell-Based Assays") aligned with the Results section. Reference established protocols for common techniques (e.g., "IL-17 ELISA was performed as described by Kumar et al., 20XX") .

- Data Transparency : Deposit raw data (e.g., crystallographic coordinates, dose-response curves) in public repositories like Zenodo or Figshare .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding data and in vivo functional outcomes for RORγ modulators?

- Mechanistic Cross-Validation : Combine HDX-MS (to study ligand-induced conformational changes) with transcriptomic profiling (e.g., RNA-seq of treated EL-4 cells) to correlate binding affinity with downstream gene regulation .

- Pharmacokinetic Analysis : Assess compound stability, tissue penetration, and metabolite activity in animal models to explain discrepancies between cellular and physiological responses .

- Collaborative Reanalysis : Engage independent labs to replicate key experiments, as recommended by the REFORMS checklist for machine learning-based studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.